molecular formula C13H15ClO4S B2900984 4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid CAS No. 2197052-84-7

4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid

Cat. No.: B2900984
CAS No.: 2197052-84-7
M. Wt: 302.77
InChI Key: TUPSQBLYINHXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiane ring substituted with a chlorophenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a chlorophenylmethyl halide and the thiane ring.

    Oxidation: The thiane ring is oxidized to introduce the sulfone functionality, typically using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thioethers or thiols.

    Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers, thiols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a sulfone and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4S/c14-11-3-1-2-10(8-11)9-13(12(15)16)4-6-19(17,18)7-5-13/h1-3,8H,4-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPSQBLYINHXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.